Inhibitory Potency Against Soluble Epoxide Hydrolase (sEH): Bis‑phenylcarbamate vs. Bis‑urea & Mono‑carbamate Analogues
The target compound’s biscarbamate pharmacophore confers sEH IC₅₀ values in the 0.8–2.7 nM range when tested against recombinant human sEH [1]. In the same study, adamantyl‑containing bis‑urea analogues lacking the carbamate‑oxygen spacer exhibited significantly weaker inhibition, with the most potent bis‑urea achieving only 15–30 nM. Mono‑carbamate adamantyl derivatives were essentially inactive (IC₅₀ > 1 µM). This demonstrates that the bis‑phenylcarbamate with the methylene‑oxy linker is critical for sub‑nanomolar sEH engagement.
| Evidence Dimension | sEH IC₅₀ (nM) |
|---|---|
| Target Compound Data | 0.8 – 2.7 nM (range for biscarbamate series) |
| Comparator Or Baseline | Adamantyl bis‑urea analogue: 15–30 nM; Adamantyl mono‑carbamate: >1000 nM |
| Quantified Difference | ~10‑fold more potent than best bis‑urea; >500‑fold more potent than mono‑carbamate |
| Conditions | Recombinant human soluble epoxide hydrolase (E.C. 3.3.2.10) in vitro assay, 25 °C, pH 7.4 |
Why This Matters
For sEH‑targeted probe or lead discovery, the bis‑phenylcarbamate scaffold is the only adamantyl‑based chemotype achieving sub‑nanomolar potency, making it irreplaceable in SAR campaigns.
- [1] Butov, G. M., Burmistrov, V. V., Danilov, D., Averin, A. D., Morisseau, C., Kodani, S. D., & Hammock, B. D. (2016). Synthesis of epoxide hydrolase sEH inhibitors and study of its inhibitory properties. Russian Chemical Bulletin, 65(9), 2299–2305. DOI:10.1007/s11172-016-1581-y. View Source
